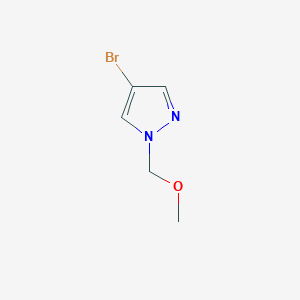

4-Bromo-1-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSQVBBVTHMGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(methoxymethyl)-1H-pyrazole typically involves the bromination of 1-(methoxymethyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-bromo-1-(methoxymethyl)-1H-pyrazole serves as an important building block for developing more complex molecules. Its ability to undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling, which are essential for creating biaryl compounds.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

The compound is being investigated for its potential roles in medicinal chemistry, particularly:

- Pharmaceutical Intermediates : It is used in the synthesis of various biologically active compounds, including inhibitors for specific enzymes like liver alcohol dehydrogenase.

- Cancer Research : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer cell cycle regulation.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution of bromine | Amino derivatives |

| Coupling | Participation in Suzuki or Heck coupling reactions | Biaryl compounds |

| Oxidation/Reduction | Can undergo oxidation or reduction | Dehalogenated products |

Table 2: Biological Activities and Applications

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of pyrazoles demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the methoxymethyl group, which can affect its reactivity and applications.

1-(Methoxymethyl)-1H-pyrazole:

Uniqueness

4-Bromo-1-(methoxymethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-Bromo-1-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a therapeutic agent, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C5H7BrN2O

- Molecular Weight : 189.03 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study assessed the compound's effect on BRAF mutant melanoma cell lines, showing potent inhibition of cell proliferation and ERK activation, which are critical pathways in cancer progression. The compound demonstrated an IC50 value of 0.24 μM for BRAF inhibition, indicating high potency against this target .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of BRAF Kinase : The compound acts as a BRAF inhibitor, crucial for treating cancers with BRAF mutations.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Synergistic Effects with Chemotherapy : In combination with doxorubicin, it enhances cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231, particularly in the Claudin-low subtype .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings revealed that this compound significantly reduced cell viability in multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Evaluation Against Phytopathogenic Fungi

In agricultural applications, derivatives of this compound were tested for antifungal activity against several phytopathogenic fungi. Results showed moderate to excellent inhibitory effects on fungal growth, suggesting its potential use in crop protection .

Research Findings Summary

| Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|

| BRAF Inhibition | 0.24 | High potency against BRAF mutant melanoma |

| ERK Activation Inhibition | 0.58 | Significant reduction in signaling |

| Cell Proliferation Inhibition | 0.87 | Effective against melanoma cell lines |

| Antifungal Activity | - | Moderate to excellent against fungi |

Q & A

Q. Methodological Approach :

- Microwave-Assisted Reactions : Utilize microwave irradiation to accelerate coupling reactions (e.g., Suzuki-Miyaura cross-coupling), reducing reaction times and improving regioselectivity .

- Protecting Groups : Employ trityl (triphenylmethyl) groups to protect the pyrazole nitrogen during functionalization, as seen in intermediates like 4-bromo-1-trityl-1H-pyrazole, to minimize side reactions .

- Purification Techniques : Use fractional distillation (for volatile intermediates) or column chromatography (e.g., ethyl acetate/hexane gradients) to isolate products with >95% purity .

- Catalyst Optimization : Test Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) for decarboxylative alkylation, which achieved 86% yield in analogous pyrazole syntheses .

What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Q. Key Techniques :

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and detect impurities. For example, pyrazole ring protons typically resonate at δ 7.6–8.2 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+Na]⁺ peaks with <1 ppm error) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for pyrazole-thioamide derivatives (dihedral angles <6° between aromatic rings) .

- HPLC-MS : Monitor reaction progress and quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .

How do coupling reactions (e.g., Suzuki-Miyaura vs. Sonogashira) affect the functionalization of the pyrazole core?

Q. Comparative Analysis :

- Suzuki-Miyaura Coupling : Ideal for introducing aryl/heteroaryl groups at the 4-position of pyrazole. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C, 12h), achieving 70–90% yields .

- Sonogashira Coupling : Effective for alkyne insertion at the 3-position. Optimize with CuI/Pd(PPh₃)₂Cl₂ catalysts in DMF/Et₃N (60°C, 6h), yielding 64–73% for ethynyl derivatives .

- Selectivity Challenges : The 4-bromo substituent is more reactive in Suzuki couplings, while Sonogashira reactions require iodide at the 3-position for efficient cross-coupling .

What strategies resolve contradictions in spectroscopic data during characterization of novel pyrazole analogs?

Q. Troubleshooting Methods :

- Isotopic Labeling : Use -labeled reagents to clarify ambiguous NMR signals in the pyrazole ring .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to validate structures .

- Multi-Dimensional NMR : Employ - HSQC/HMBC to assign quaternary carbons and distinguish regioisomers .

What in vitro assays evaluate the bioactivity of this compound derivatives?

Q. Assay Design :

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Profiling : Test cytotoxicity via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Measure IC₅₀ values against targets like DNA gyrase or σ₁ receptors using fluorescence polarization or radioligand binding assays .

How can reaction conditions minimize by-products during pyrazole alkylation?

Q. Optimization Guidelines :

- Temperature Control : Maintain ≤60°C during alkylation to prevent decomposition of methoxymethyl groups .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) to enhance nucleophilicity and reduce side reactions .

- Stoichiometry Adjustments : Limit excess alkylating agents (e.g., 1.2 eq. of 2-chloroethyl isocyanate) to avoid over-alkylation .

What safety protocols are essential when handling this compound?

Q. Laboratory Practices :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- First Aid : Immediate rinsing with water for skin exposure; consult poison control if ingested (H301 hazard code) .

- Waste Disposal : Neutralize halogenated by-products (e.g., HBr) with 10% NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.